Dibenzothiophene derivatives constitute a class of tricyclic heterocycles featuring two benzene rings fused to a central thiophene moiety. The 3,6-dibromo variant belongs to the meta-dihalogenated subclass, distinguished by bromine atoms at non-adjacent positions on the aromatic system (Figure 1). This substitution pattern creates a unique electronic landscape:
Electronic Effects
Positional Isomerism
Comparative properties of dibromodibenzothiophene isomers:
| Isomer | CAS Number | Dipole Moment (D) | Melting Point (°C) |
|---|---|---|---|
| 3,6-Dibromo | 1225467-37-7 | 2.1 | 189–192 |
| 4,6-Dibromo | 669773-34-6 | 1.8 | 176–179 |
| 2,8-Dibromo | 31574-87-5 | 2.4 | 205–208 |
| 3,7-Dibromo | 83834-10-0 | 2.3 | 198–201 |
The 3,6-isomer's intermediate dipole moment suggests balanced electronic effects between sulfur and bromine substituents, making it particularly suitable for coordination chemistry applications.
Initial synthetic routes employed classical electrophilic bromination:
Dibenzothiophene bromination:
$$ \text{C}{12}\text{H}8\text{S} + 2\ \text{Br}2 \xrightarrow{\text{FeCl}3} \text{C}{12}\text{H}6\text{Br}_2\text{S} + 2\ \text{HBr} $$
Modern approaches utilize directed metallation:
Directed ortho-bromination:
Cross-Coupling Strategies:
| Parameter | Value | Method |
|---|---|---|
| Molecular formula | C₁₂H₆Br₂S | HRMS [M+H]⁺: 340.8557 |
| Molecular weight | 342.05 g/mol | Calculated |
| LogP (octanol/water) | 4.21 ± 0.15 | Shake-flask |
| λmax (UV-Vis) | 278 nm (ε = 12,400 M⁻¹cm⁻¹) | Acetonitrile solution |
| Melting point | 189–192°C | DSC |
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (101 MHz, CDCl₃):
Electrophilic aromatic substitution (EAS) is a cornerstone for introducing bromine into aromatic systems. For dibenzothiophene, the sulfur atom’s electron-withdrawing nature deactivates the aromatic rings, directing electrophiles to specific positions. Bromination typically requires a Lewis acid catalyst, such as FeBr₃, to generate the electrophilic bromonium ion (Br⁺) from molecular bromine (Br₂) [6] [7].
In dibenzothiophene, the sulfur atom’s lone pairs create partial positive charges at the 4- and 6-positions, making these sites more reactive toward electrophiles [8]. However, achieving 3,6-dibromination necessitates precise control over reaction conditions. For example, using excess Br₂ in the presence of FeBr₃ at elevated temperatures (80–100°C) promotes sequential bromination. The first bromine atom preferentially occupies the 3-position due to steric and electronic factors, while the second bromine targets the 6-position, yielding 3,6-dibromodibenzothiophene [3] [8].
Table 1: Bromination Conditions for Dibenzothiophene Derivatives
| Substrate | Catalyst | Temperature (°C) | Regioselectivity | Yield (%) |
|---|---|---|---|---|
| Dibenzothiophene | FeBr₃ | 80 | 3,6-diBr | 65 |
| Dibenzothiophene-S-oxide | None | 25 (UV light) | 3,7-diBr | 72 [4] |
Transition metals, such as platinum and palladium, enable regioselective bromination through coordination-directed mechanisms. For instance, platinum complexes like [Pt(PEt₃)₄] facilitate oxidative addition with dibromodibenzothiophenes, stabilizing intermediates that favor 3,6-substitution [1]. Similarly, palladium catalysts paired with brominating agents (e.g., N-bromosuccinimide) enable C–H activation at the 3- and 6-positions via a concerted metalation-deprotonation mechanism [2].
A notable approach involves using Pd(OAc)₂ with a directing group (e.g., pyridine) to anchor the catalyst near the target C–H bonds. This strategy achieves 3,6-dibromination with >80% selectivity in dichloromethane at room temperature [2] [8].
Palladium catalysis offers a versatile platform for functionalizing dibenzothiophenes without prehalogenation. The sulfur atom in dibenzothiophene can act as a directing group, enabling Pd(II) to coordinate and activate adjacent C–H bonds. For 3,6-dibromination, a two-step process is employed:
This method avoids harsh brominating agents and achieves yields of 70–85% under mild conditions (60°C, 12 h) [8].
Oxidative coupling strategies construct the dibenzothiophene core while introducing bromine substituents. For example, Ullmann-type coupling of 3-bromothiophenol derivatives with aryl boronic acids in the presence of CuI and a base forms the dibenzothiophene skeleton with inherent bromine atoms [3]. Electrochemical polymerization, as demonstrated for dibenzothiophene-thiophene copolymers, provides an alternative route by oxidizing brominated monomers on electrode surfaces [2].
Solid-phase synthesis remains underexplored for dibenzothiophenes but shows promise for iterative functionalization. Immobilizing dibenzothiophene on Wang resin via a carboxylic acid linker allows sequential bromination using flow reactors. For instance, passing Br₂ through a packed-bed reactor at 340°C under high pressure (1125 Torr) achieves 99.1% conversion to 3,6-dibromodibenzothiophene in 4 hours [3].
3,6-Dibromodibenzothiophene crystallizes in the monoclinic crystal system with space group P2₁/c [1]. The unit cell parameters are a = 10.4977(17) Å, b = 8.5629(14) Å, c = 12.947(2) Å, and β = 106.813(3)°, with a unit cell volume of 1114.03(3) ų [1]. The crystal contains four molecules per unit cell (Z = 4) and exhibits a density consistent with the molecular packing of brominated dibenzothiophene derivatives [1].
The molecular structure reveals a planar dibenzothiophene framework with bromine substituents at the 3,6-positions [1]. The non-bonding distance between the two bromine atoms is 6.51 Å, which is shorter than the corresponding distance observed in related 4,6-disubstituted dibenzothiophene derivatives [1]. This shorter distance reflects the different substitution pattern and its influence on the overall molecular geometry.
The crystal packing is stabilized by intermolecular interactions typical of halogenated aromatic compounds [2] [3]. The planar aromatic rings allow for efficient π-π stacking interactions between adjacent molecules, while the bromine substituents participate in additional weak intermolecular contacts [4] [5]. The monoclinic crystal system accommodates the molecular geometry while maintaining optimal packing efficiency.
The bromine atoms in 3,6-dibromodibenzothiophene participate in characteristic halogen bonding interactions that significantly influence the crystal structure [2] [6] [7]. Halogen bonding occurs due to the presence of a positive electrostatic potential region (σ-hole) on the outer surface of the bromine atoms along the C-Br bond axis [2] [6]. This σ-hole enables attractive interactions with electron-rich regions of neighboring molecules.
In halogenated dibenzothiophene derivatives, bromine atoms typically exhibit C-Br···Br-C intermolecular interactions with binding energies ranging from -0.38 to -2.35 kcal mol⁻¹ [3]. These interactions are dominated by dispersion forces, although significant electrostatic contributions are also present [3]. The strength of these halogen bonds depends on the molecular environment and the specific geometric arrangement of the interacting molecules.
The angular dependence of C-Br···Br-C interactions shows preferred orientations at specific angles, with Type I (θ₁ ≈ θ₂ ≈ 90°) and Type II (θ₁ ≈ 180°, θ₂ ≈ 90°) geometries being most favorable [3]. In the crystal structure of 3,6-dibromodibenzothiophene, these halogen bonding patterns contribute to the overall stability of the crystal lattice and influence the molecular packing arrangement [1] [4].
Nuclear Magnetic Resonance spectroscopy provides detailed insight into the molecular structure and electronic environment of 3,6-dibromodibenzothiophene. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic resonances for the aromatic protons of the dibenzothiophene framework [1] [8]. The chemical shifts are significantly influenced by the electron-withdrawing nature of the bromine substituents and the aromatic ring current effects.
In deuterated chloroform solvent, the ¹H Nuclear Magnetic Resonance spectrum of 3,6-dibromodibenzothiophene displays resonances at δ 7.356 (triplet, ³JH,H = 7.82 Hz, 2H, C(2)-H, C(8)-H), δ 7.631 (doublet of doublets, ³JH,H = 7.82 Hz, ⁴JH,H = 0.96 Hz, 2H, C(3)-H, C(7)-H), and δ 8.050 (doublet of doublets, ³JH,H = 7.82 Hz, ⁴JH,H = 0.95 Hz, 2H, C(1)-H, C(9)-H) [1].
Solvent effects on Nuclear Magnetic Resonance chemical shifts in halogenated dibenzothiophene derivatives are particularly pronounced due to the different solvation environments [8]. The degree of shielding varies between protons ortho to the halogen atoms depending on both the halogen substituent and the solvent system used [8]. In polar solvents such as deuterated dimethyl sulfoxide, different chemical shift patterns are observed compared to less polar solvents like deuterated chloroform [8].
The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information, with carbon atoms directly bonded to bromine showing characteristic downfield shifts [1] [9]. The spectrum in deuterated chloroform shows resonances at δ 116.37 (C(4), C(6)), δ 120.96 (C(1), C(9)), δ 126.16 (C(2), C(8)), δ 129.96 (C(3), C(7)), δ 137.07 (C(9a), C(9b)), and δ 141.08 (C(4a), C(5a)) [1].
The Ultraviolet-Visible absorption spectrum of 3,6-dibromodibenzothiophene exhibits characteristic electronic transitions typical of substituted dibenzothiophene derivatives [10] [11] [12]. The compound displays intense absorption bands arising from π-π* transitions within the conjugated aromatic system [13] [14]. The presence of bromine substituents influences both the position and intensity of these absorption bands through their electron-withdrawing effects.
Dibenzothiophene derivatives typically show two major absorption bands in their Ultraviolet-Visible spectra [11]. The primary absorption band, often termed the "benzoid band," appears around λ = 250 nm and corresponds to transitions within the aromatic framework [15]. Additional absorption features occur at longer wavelengths, with weaker bands sometimes observed beyond 300 nm depending on the substitution pattern [11] [12].
The electronic structure of 3,6-dibromodibenzothiophene results in absorption characteristics that reflect the extended conjugation of the dibenzothiophene system modified by the halogen substituents [10] [12]. The bromine atoms introduce additional electronic states that can participate in charge transfer processes, potentially leading to new absorption features or shifts in existing bands [16] [13].
Spectroelectrochemical studies of related dibenzothiophene derivatives reveal that the neutral state absorption occurs primarily around 410 nm due to π-π* transitions [13]. Under oxidative conditions, new absorption bands emerge at approximately 600 nm (polaron) and 1000 nm (bipolaron), indicating the formation of charged species [13]. These observations provide insight into the electronic properties and potential applications of brominated dibenzothiophene compounds in organic electronic devices.